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Compound of Interest

Compound Name: 2-Bromo-1,1-diethoxypropane

Cat. No.: B048307 Get Quote

Introduction
2-Bromo-1,1-diethoxypropane (CAS No: 3400-55-3) is a halogenated acetal that serves as a

valuable intermediate in organic synthesis.[1][2] Its molecular structure, featuring a

stereocenter at the second carbon, two ethoxy groups, and a bromine atom, gives rise to a

distinct spectroscopic fingerprint.[3] This technical guide provides an in-depth analysis of the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-
bromo-1,1-diethoxypropane. Understanding these spectroscopic characteristics is paramount

for researchers in chemical synthesis and drug development for reaction monitoring, quality

control, and structural verification.

This document moves beyond a simple recitation of data, offering insights into the causal

relationships between the molecular structure and the observed spectral features. The

methodologies and interpretations presented herein are grounded in established spectroscopic

principles to ensure scientific integrity and trustworthiness.

Molecular Structure and Spectroscopic Overview
The fundamental step in interpreting spectroscopic data is a thorough understanding of the

molecule's structure. 2-Bromo-1,1-diethoxypropane possesses a propane backbone with two

ethoxy groups on the first carbon, forming an acetal, and a bromine atom on the second

carbon.

Molecular Formula: C₇H₁₅BrO₂[3]
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Molecular Weight: 211.10 g/mol [3]

Synonyms: 2-Bromopropionaldehyde diethyl acetal[2]

The following diagram illustrates the molecular structure and numbering convention used

throughout this guide.

Caption: Molecular structure of 2-Bromo-1,1-diethoxypropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-bromo-1,1-diethoxypropane, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum of 2-bromo-1,1-diethoxypropane is predicted to exhibit five distinct

signals, each corresponding to a set of chemically non-equivalent protons. The chemical shift

of each signal is influenced by the electronegativity of neighboring atoms (oxygen and bromine)

and the overall electronic environment.

Proton

Assignment

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity
Integration

Coupling

Constant (J)

Hc (CH₃-C2) ~1.7 Doublet 3H ~7 Hz

Ha (-O-CH₂-CH₃) ~1.2 Triplet 6H ~7 Hz

Hb (-O-CH₂-CH₃) ~3.6 Quartet 4H ~7 Hz

Hd (CH-Br) ~4.2 Quartet 1H ~7 Hz

He (CH-O₂) ~4.8 Doublet 1H ~7 Hz

Causality Behind Peak Assignments:
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Hc (Methyl group on C2): This methyl group is adjacent to the chiral center (C2) bearing the

bromine atom. Its signal is expected to be a doublet due to coupling with the single proton on

C2 (Hd).

Ha and Hb (Ethoxy groups): The two ethoxy groups are diastereotopic due to the adjacent

chiral center. However, in many cases, they may appear equivalent, leading to a single triplet

for the methyl protons (Ha) and a single quartet for the methylene protons (Hb). The quartet

arises from coupling with the three protons of the adjacent methyl group. The methylene

protons (Hb) are shifted downfield due to the proximity of the electronegative oxygen atom.

Hd (Methine proton on C2): This proton is attached to the carbon bearing the bromine atom.

The electronegativity of bromine will shift this signal downfield. It is expected to be a quartet

due to coupling with the three protons of the adjacent methyl group (Hc).

He (Acetal proton on C1): This proton is on the carbon bonded to two oxygen atoms,

resulting in a significant downfield shift. It will appear as a doublet due to coupling with the

proton on C2 (Hd).

¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum of 2-bromo-1,1-diethoxypropane is predicted to

show five signals, corresponding to the five chemically non-equivalent sets of carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm)

C3 (CH₃-C2) ~20-25

C5 & C7 (-O-CH₂-CH₃) ~15

C4 & C6 (-O-CH₂-CH₃) ~60-65

C2 (CH-Br) ~50-55

C1 (CH-O₂) ~100-105

Rationale for Chemical Shifts:

C3 and C5/C7 (Methyl carbons): These are in the typical aliphatic region.
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C4/C6 (Methylene carbons of ethoxy groups): These carbons are bonded to oxygen, which

deshields them, causing a downfield shift.

C2 (Carbon with bromine): The carbon atom directly attached to the bromine atom is shifted

downfield.

C1 (Acetal carbon): The carbon atom bonded to two oxygen atoms experiences significant

deshielding and appears furthest downfield.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-bromo-1,1-diethoxypropane, typically acquired as a neat liquid, will be

dominated by absorptions corresponding to C-H, C-O, and C-Br bonds.[3]

Frequency Range (cm⁻¹) Bond Vibration Functional Group

2975-2850 C-H stretch Aliphatic (CH, CH₂, CH₃)

1470-1430 C-H bend CH₂

1380-1370 C-H bend CH₃

1150-1050 C-O stretch Acetal (C-O-C)

650-550 C-Br stretch Alkyl halide

The most characteristic feature of the IR spectrum is the strong C-O stretching absorption of

the acetal group. The C-Br stretch is typically weaker and found in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation.

Molecular Ion Peak:

The molecular ion peak ([M]⁺) for 2-bromo-1,1-diethoxypropane is expected to be observed

as a pair of peaks of nearly equal intensity at m/z 210 and 212. This characteristic M/M+2
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pattern is due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%).[5]

Key Fragmentation Pathways:

The fragmentation of 2-bromo-1,1-diethoxypropane is expected to be driven by the cleavage

of the C-Br bond and the bonds adjacent to the oxygen atoms of the acetal group.

[C7H15BrO2]+.
m/z 210/212

[C7H15O2]+
m/z 131- Br

[C5H11O2]+
m/z 103

- C2H4
[C3H7O]+

m/z 59- C2H4

[C2H5]+
m/z 29

- C3H6O2

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-bromo-1,1-diethoxypropane.

Interpretation of Major Fragments:

Loss of Bromine: The most facile fragmentation is the loss of a bromine radical to form a

stable carbocation at m/z 131.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms of the acetal is

common for ethers and acetals.[6] This can lead to the formation of a resonance-stabilized

cation with m/z 103, corresponding to the loss of an ethyl group and subsequent

rearrangement.

Further Fragmentation: The fragment at m/z 103 can undergo further loss of ethylene to

produce a fragment at m/z 75.

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following

are generalized protocols for the spectroscopic techniques discussed.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 2-bromo-1,1-diethoxypropane in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and

reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation: As 2-bromo-1,1-diethoxypropane is a liquid, a neat spectrum can be

obtained by placing a drop of the sample between two NaCl or KBr plates.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the clean salt

plates.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of 2-bromo-1,1-diethoxypropane in a

volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 50-300.
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Data Analysis: Identify the molecular ion peaks and major fragment ions.

Conclusion
The spectroscopic data of 2-bromo-1,1-diethoxypropane provides a comprehensive and

unambiguous means of its identification and structural confirmation. The characteristic signals

in the ¹H and ¹³C NMR spectra, the key absorptions in the IR spectrum, and the distinctive

isotopic pattern and fragmentation in the mass spectrum all contribute to a unique

spectroscopic fingerprint. This guide provides the foundational knowledge for researchers to

confidently interpret this data, ensuring the integrity of their chemical syntheses and

downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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